![molecular formula C17H21N5O3S B2744817 1-Cyclopentyl-3-(5-(5-methylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea CAS No. 1396885-34-9](/img/structure/B2744817.png)
1-Cyclopentyl-3-(5-(5-methylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopentyl-3-(5-(5-methylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea is a useful research compound. Its molecular formula is C17H21N5O3S and its molecular weight is 375.45. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Cyclopentyl-3-(5-(5-methylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea is a complex organic compound with potential therapeutic applications. Its structure suggests that it may interact with various biological targets, particularly in the realm of kinase modulation and anti-inflammatory activity. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound's molecular formula is C17H21N5O3S with a molecular weight of 375.4 g/mol. The intricate structure incorporates multiple functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₁N₅O₃S |
Molecular Weight | 375.4 g/mol |
CAS Number | 1396885-34-9 |
Research indicates that compounds similar to this compound may exhibit their biological effects through the modulation of kinase activity. Kinases are critical in various signaling pathways associated with cell proliferation and inflammation.
- Kinase Inhibition : Preliminary studies suggest that this compound could inhibit specific kinases involved in inflammatory processes and cancer progression.
- Anti-inflammatory Effects : The presence of the isoxazole and thiazole moieties hints at potential anti-inflammatory properties, possibly through the inhibition of cyclooxygenase (COX) enzymes or lipoxygenase pathways.
In Vitro Studies
In vitro assessments have shown that related compounds can effectively inhibit COX-2 activity, which is crucial for mediating inflammatory responses. For instance, a study on similar thiazole derivatives indicated significant inhibition of COX-2 with IC50 values in the low micromolar range .
In Vivo Studies
Animal model studies are essential for evaluating the therapeutic potential of this compound. In models of inflammation (e.g., carrageenan-induced paw edema), compounds with similar structures have demonstrated significant reductions in edema, suggesting effective anti-inflammatory activity .
Case Studies
- Case Study 1 : A study involving a related thiazole compound demonstrated a marked reduction in tumor growth in xenograft models when administered at specific dosages, highlighting the potential application in oncology .
- Case Study 2 : Another investigation focused on dual inhibitors of COX and lipoxygenase pathways showed promising results in reducing symptoms associated with rheumatoid arthritis in animal models.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the cyclopentyl group or variations in the isoxazole moiety could enhance selectivity and potency against specific targets.
Modification | Effect on Activity |
---|---|
Cyclopentyl Substitution | Potential increase in lipophilicity |
Isoxazole Variants | Altered binding affinity to kinases |
科学的研究の応用
The compound 1-Cyclopentyl-3-(5-(5-methylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea has garnered attention in scientific research due to its potential therapeutic applications, particularly in the field of metabolic disorders and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Metabolic Disorders
One of the primary applications of this compound lies in its potential as a glucokinase agonist. Research indicates that it can effectively modulate glucose metabolism, making it a candidate for treating conditions such as type 2 diabetes. The compound enhances glucokinase activity, which is crucial for glucose homeostasis.
Case Study: Glucose Metabolism
In a study involving ob/ob mice, administration of the compound resulted in significant reductions in fasting blood glucose levels and glycosylated hemoglobin (HbA1c) levels. The results demonstrated statistical significance (P < 0.05) compared to control groups, indicating its potential efficacy in managing blood sugar levels .
Pharmaceutical Formulations
The compound can be formulated into various pharmaceutical compositions for oral or parenteral administration. Its versatility allows it to be combined with other therapeutic agents or used alone to enhance treatment outcomes for metabolic disorders.
Formulation Characteristics
- Dosage Forms : Tablets, capsules, and injectable solutions.
- Excipients : Commonly used excipients include cellulose derivatives, gelatin, and talc to ensure stability and bioavailability.
Preliminary Findings
Initial screenings indicated that derivatives of the thiazolo[5,4-c]pyridine structure could inhibit tumor growth in vitro. Further studies are warranted to explore the direct effects of this compound on various cancer cell lines.
特性
IUPAC Name |
1-cyclopentyl-3-[5-(5-methyl-1,2-oxazole-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c1-10-8-13(21-25-10)15(23)22-7-6-12-14(9-22)26-17(19-12)20-16(24)18-11-4-2-3-5-11/h8,11H,2-7,9H2,1H3,(H2,18,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKDUZUDALLKPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。